molecular formula C6H8F5N B15319608 4,4-Difluoro-3-(trifluoromethyl)piperidine

4,4-Difluoro-3-(trifluoromethyl)piperidine

Cat. No.: B15319608
M. Wt: 189.13 g/mol
InChI Key: QQXOBLSUWRLFMO-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C6H8F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of 4,4-Difluoro-3-(trifluoromethyl)piperidine may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(trifluoromethyl)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorinated piperidine derivatives, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

4,4-Difluoro-3-(trifluoromethyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-3-(trifluoromethyl)piperidine is unique due to the combination of both difluoro and trifluoromethyl groups on the piperidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H8F5N

Molecular Weight

189.13 g/mol

IUPAC Name

4,4-difluoro-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H8F5N/c7-5(8)1-2-12-3-4(5)6(9,10)11/h4,12H,1-3H2

InChI Key

QQXOBLSUWRLFMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1(F)F)C(F)(F)F

Origin of Product

United States

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